Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Overview
Description
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of hydrazines with 1,3-diketones. One common method is the condensation of 1,3-diketones with arylhydrazines, which can be catalyzed by various agents such as Nano-ZnO . The reaction conditions often include room temperature and the use of solvents like ethylene glycol .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like THF (tetrahydrofuran) .
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: This compound is structurally similar but has an ethyl group instead of a methyl group at the carboxylate position.
3-amino-1-methyl-1H-pyrazole: This compound lacks the carboxylate group but shares the amino and methyl substitutions on the pyrazole ring.
Uniqueness
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, an ethyl group, and a carboxylate group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(8)6(9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFZOQQOIBHINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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